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molecular formula C13H20O2Si B8495623 Silane, (4-ethenylphenyl)diethoxymethyl- CAS No. 5990-80-7

Silane, (4-ethenylphenyl)diethoxymethyl-

Cat. No. B8495623
M. Wt: 236.38 g/mol
InChI Key: VYPXPXLQPKBHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06984747B2

Procedure details

A, is slowly added dropwise in order to achieve a permanent exothermal reaction. The solvent is stirred under reflux at ambient pressure. After termination of said exothermal reaction, the reaction mixture is cooled down to 2° C., and subsequently, 155.5 g (872 mmol) methyl triethoxysilane in 160 ml dry diethyl ether is added; the temperature should not substantially exceed 15° C. After termination of the substitution reaction, stirring is continued over night at ambient temperature. Subsequently, about 200 ml n-heptane is added to obtain a precipitation of the magnesium salts. The magnesium salts are separated by filtration, 5.4 g (0.44 mmol) 4-nitrosophenol is added to the filtrate, the solvent is removed in a rotary evaporator, and the residue is subjected to a fractionating distillation under vacuum. 72.5 g (307 mmol) of the product was obtained.
Quantity
155.5 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 g
Type
reactant
Reaction Step Three
Yield
70.3%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])OCC.[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].N([C:21]1C=CC(O)=CC=1)=O>C(OCC)C>[CH:13]([C:14]1[CH:21]=[CH:18][C:17]([Si:2]([CH3:1])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])=[CH:16][CH:15]=1)=[CH2:12]

Inputs

Step One
Name
Quantity
155.5 g
Type
reactant
Smiles
C[Si](OCC)(OCC)OCC
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCCC
Step Three
Name
magnesium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.4 g
Type
reactant
Smiles
N(=O)C1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The solvent is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A, is slowly added dropwise in order
CUSTOM
Type
CUSTOM
Details
a permanent exothermal reaction
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at ambient pressure
CUSTOM
Type
CUSTOM
Details
After termination of said exothermal reaction
CUSTOM
Type
CUSTOM
Details
substantially exceed 15° C
CUSTOM
Type
CUSTOM
Details
After termination of the substitution reaction
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued over night at ambient temperature
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a precipitation of the magnesium salts
ADDITION
Type
ADDITION
Details
is added to the filtrate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue is subjected to a fractionating distillation under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)[Si](OCC)(OCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 307 mmol
AMOUNT: MASS 72.5 g
YIELD: PERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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